BenchChemオンラインストアへようこそ!

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

MAO-B inhibition chromone SAR neurodegeneration

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 868375-31-9, PubChem CID is a synthetic chromone–benzothiazole hybrid with molecular formula C18H11FN2O3S and molecular weight 354.4 g/mol. Its structure comprises a 4-oxo-4H-chromene-3-carboxamide core linked via an imine-type (ylidene) bridge to a 4-fluoro-3-methyl-substituted benzothiazole moiety.

Molecular Formula C18H11FN2O3S
Molecular Weight 354.36
CAS No. 868375-31-9
Cat. No. B2712141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
CAS868375-31-9
Molecular FormulaC18H11FN2O3S
Molecular Weight354.36
Structural Identifiers
SMILESCN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F
InChIInChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3
InChIKeyYTGAUELNZXWTAJ-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 868375-31-9): Procurement-Relevant Structural Identity and Class Context


N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 868375-31-9, PubChem CID 2151106) is a synthetic chromone–benzothiazole hybrid with molecular formula C18H11FN2O3S and molecular weight 354.4 g/mol [1]. Its structure comprises a 4-oxo-4H-chromene-3-carboxamide core linked via an imine-type (ylidene) bridge to a 4-fluoro-3-methyl-substituted benzothiazole moiety. Analytical characterization by mass spectrometry is documented in the Wiley SpectraBase spectral database [2]. This compound belongs to a therapeutically investigated class: chromone-3-carboxamides are established as potent, reversible monoamine oxidase B (MAO-B) inhibitors [3], while benzothiazole–chromone hybrids have demonstrated ATR kinase inhibitory and anticancer activity [4]. Importantly, no peer-reviewed quantitative biological data (IC50, Ki, EC50) specific to this exact compound were identified at the time of this analysis.

Why In-Class Substitution of N-(4-Fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide Introduces Uncontrolled Biological and Physicochemical Risk


Chromone–benzothiazole hybrids cannot be treated as interchangeable procurement items because three independent structural variables—the benzothiazole substitution pattern, the chromene oxidation state (4-oxo vs. 2-oxo), and the carboxamide regioisomer (3-carboxamide vs. 2-carboxamide)—each exert documented, non-redundant effects on target engagement [1]. Published crystallographic and SAR studies demonstrate that chromone-3-carboxamides possess superior MAO-B inhibitory activity compared to their 2-carboxamide counterparts, with the secondary carboxamide backbone being critical for potency [2]. Within the benzothiazole–chromone ATR kinase inhibitor series, even minor substituent changes on the benzothiazole ring alter both cytotoxicity and selectivity profiles across HCT116 and HeLa cell lines [3]. The specific 4-fluoro-3-methyl benzothiazole substitution present in CAS 868375-31-9 introduces distinct electronic (fluorine electronegativity) and steric parameters that are absent in the 6-methoxy, 6-chloro, or 4,6-dimethyl analogs commonly listed alongside it in vendor catalogs. Generic substitution without head-to-head biological confirmation therefore risks selecting a compound with divergent target affinity, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(4-Fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 868375-31-9) vs. Closest Analogs


Evidence Item 1: 4-Oxo-Chromene Core vs. 2-Oxo-Chromene Isomer — MAO-B Inhibitory Activity Advantage

The target compound incorporates a 4-oxo-4H-chromene-3-carboxamide core, whereas its closest structural isomer (CAS 868375-16-0) features a 2-oxo-2H-chromene-3-carboxamide core. Published SAR crystallography demonstrates that the 3-carboxamide substitution on the 4-oxo-chromene scaffold is critical for MAO-B inhibitory potency: the secondary carboxamide backbone in this configuration forms essential hydrogen bonds with Tyr435 and Cys172 in the MAO-B active site [1]. Head-to-head comparison data for these two specific isomers are not available in the peer-reviewed literature. However, within the broader chromone-3-carboxamide class, the most potent reported MAO-B inhibitor, N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, achieves an IC50 of 403 pM and Ki of 17 nM, while the unsubstituted parent 4-oxo-N-phenyl-4H-chromene-3-carboxamide shows MAO-B IC50 values of 71–400 nM across assay formats [2][3].

MAO-B inhibition chromone SAR neurodegeneration

Evidence Item 2: 4-Fluoro-3-Methyl Benzothiazole Substitution vs. Non-Fluorinated Analogs — Electronic and Metabolic Stability Differentiation

The target compound bears a fluorine atom at the 4-position and a methyl group at the 3-position of the benzothiazole ring. The closest non-fluorinated analog is N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, which substitutes the 4-fluoro group with a methyl group and lacks the ylidene bridge. The 4-fluoro substituent increases electronegativity at the benzothiazole ring, alters the electron distribution of the conjugated imine system, and has been shown in fluorobenzothiazole SAR studies to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the 4-position [1]. No direct comparative biological data exist for the target compound versus its 4,6-dimethyl analog. However, in the broader benzothiazole–chromone ATR kinase inhibitor series, substituent identity on the benzothiazole ring alters HeLa cytotoxicity by more than 2-fold among closely related analogs (IC50 range: 2.64–3.99 µM for the three most potent compounds) [2].

fluorobenzothiazole metabolic stability electronic effects

Evidence Item 3: 3-Carboxamide vs. 2-Carboxamide Regioisomer — Documented Impact on MAO-B Target Engagement

The target compound (CAS 868375-31-9) carries the carboxamide linker at the chromene 3-position. A regioisomeric analog, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide (CAS 868375-12-6), differs solely in the position of the carboxamide attachment (position 2 vs. position 3). No direct comparative biological data exist for this specific pair. However, a systematic comparison of chromone-2-carboxamides versus chromone-3-carboxamides demonstrates that the 3-carboxamide configuration is essential for high-affinity MAO-B inhibition: chromone-3-carboxamides consistently outperform their 2-carboxamide counterparts, with the secondary carboxamide NH forming a critical hydrogen bond to the active-site residues [1]. The most advanced MAO-B inhibitors in this class—N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamide (IC50 = 8.3 nM) and 5-hydroxy-4-oxo-N-phenyl-4H-chromene-3-carboxamide (IC50 = 13.0 nM)—all retain the 3-carboxamide configuration and demonstrate reversible, selective, non-cytotoxic profiles [2].

carboxamide regioisomerism MAO-B selectivity chromone SAR

Evidence Item 4: Physicochemical Profile — Computed Drug-Likeness and CNS Permeability Potential

The target compound possesses a computed XLogP3 of 3.5, zero hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 84.3 Ų, and a molecular weight of 354.4 g/mol [1]. These physicochemical parameters place it within favorable drug-like chemical space: TPSA < 90 Ų and zero HBD are consistent with potential blood–brain barrier permeability, a critical consideration for CNS-targeted MAO-B programs. The closest comparator with available physicochemical data is the unsubstituted 4-oxo-N-phenyl-4H-chromene-3-carboxamide, which served as the starting scaffold for lead optimization campaigns yielding brain-penetrant MAO-B inhibitors [2]. The target compound's computed properties compare favorably to benchmark MAO-B inhibitor N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide, which was explicitly noted in the primary literature for its favorable toxicological profile and BBB permeability prediction, supporting progression to animal studies [2].

physicochemical properties drug-likeness CNS permeability procurement specification

Evidence Item 5: Class-Level Anticancer Potential — ATR Kinase Inhibitory Activity Context

The target compound shares its benzothiazole–chromone hybrid scaffold with a recently published series of ATR kinase inhibitors [1]. In that study, 25 benzothiazole–chromone derivatives were evaluated via MTT assay in HCT116 (colon cancer) and HeLa (cervical cancer) cell lines. The three most potent compounds (2c, 7h, and 7l) exhibited HeLa IC50 values of 2.642 µM, 3.995 µM, and 2.659 µM, respectively, with compound 7h demonstrating pChk1 (Ser317) inhibition at 3.995 µM via immunoblotting—confirming on-target ATR pathway engagement [1]. Molecular docking showed binding interactions with the ATR kinase domain comparable to Torin2, a known mTOR/ATR inhibitor. The target compound (CAS 868375-31-9) was not present in this specific screening set, and no direct ATR or cytotoxicity data exist for it. However, its structural features—the 4-oxo-chromene-3-carboxamide core and fluorinated benzothiazole—place it within the same chemotype for which ATR inhibition has been experimentally validated. The presence of the 4-fluoro substituent may further modulate kinase selectivity compared to the non-fluorinated analogs in the published series.

ATR kinase DNA damage response anticancer benzothiazole-chromone

Evidence-Anchored Application Scenarios for N-(4-Fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide (CAS 868375-31-9)


Scenario 1: MAO-B Inhibitor Lead Optimization and Selectivity Profiling

This compound is most appropriately deployed as a structurally differentiated analog in SAR campaigns targeting human MAO-B. The 4-oxo-chromene-3-carboxamide core, validated by Reis et al. (J Med Chem 2018) with Ki values as low as 17 nM for optimized analogs, is retained, while the 4-fluoro-3-methyl benzothiazole ylidene substituent introduces electronic and steric features absent from the extensively characterized N-phenyl series. Researchers should benchmark this compound against N-(3′-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide (Ki = 31 nM, MAO-B) to determine whether the benzothiazole ylidene bridge enhances or diminishes target affinity. The zero H-bond donor count and TPSA of 84.3 Ų suggest potential CNS permeability, making this compound suitable for cellular MAO-B inhibition assays and, pending favorable cytotoxicity profiling, for in vivo pharmacokinetic evaluation [1][2].

Scenario 2: ATR Kinase Inhibitor Screening and DNA Damage Response Research

The compound's benzothiazole–chromone hybrid scaffold aligns directly with the chemotype validated by Frasinyuk et al. (Molecules 2022) for ATR kinase inhibition. Procurement is warranted for laboratories running DDR-focused screening cascades where fluorinated analogs are underrepresented. The 4-fluoro substituent may confer advantages in kinase selectivity profiling compared to the published non-fluorinated series. Recommended experimental workflow: initial MTT viability screening at 10 µM in HeLa and HCT116 cells (72 h), followed by dose–response IC50 determination and pChk1 (Ser317) immunoblotting for compounds showing ≤50% viability, exactly as per the published protocol [3].

Scenario 3: Chemical Probe Development for Benzothiazole–Chromone Target Deconvolution

Given the absence of direct target annotation for this specific compound, it represents a suitable starting point for chemical proteomics or affinity-based target deconvolution studies. The 4-fluoro-3-methyl substitution pattern provides a distinct mass shift (+18 Da vs. non-fluorinated dimethyl analogs) and a unique ¹⁹F NMR handle for detection and quantification in biological matrices. The imine-type (ylidene) linkage between the benzothiazole and chromene moieties is a relatively uncommon structural feature that may confer unique target interaction profiles compared to the amine-linked benzothiazole–chromone conjugates prevalent in the literature [1].

Scenario 4: Procurement Specification Verification and Quality Control Benchmarking

For any procurement, the following identity and purity verification steps are essential, grounded in the available analytical data: (a) Confirm molecular ion at m/z 354.0474 (exact mass) by HRMS; (b) Verify the absence of the 2-oxo isomer (CAS 868375-16-0) and the 2-carboxamide isomer (CAS 868375-12-6) by HPLC or LC-MS, as these regioisomers are expected to exhibit divergent biological activity; (c) Cross-reference the mass spectrum against the Wiley SpectraBase entry (Compound ID 4XsUJJ7Vohk) for identity confirmation; (d) Ensure purity ≥95% by HPLC-UV at 254 nm as the minimum acceptable specification for biological assays [2][4].

Quote Request

Request a Quote for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.